Calculated LogP Difference Between the 2,2-Geminal and 1,3-Disubstituted Adamantane Diacetic Acid Isomers
The 2,2-isomer displays a higher computed lipophilicity than the 1,3-isomer. Vendor-reported LogP for the target compound is 2.38 , while the 1,3-isomer has a reported LogP of 2.04 . The difference of ΔLogP = +0.34 indicates that the geminal isomer partitions more favorably into hydrophobic environments, which may influence solubility, membrane permeability, and retention time in chromatographic purification.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.38 (Leyan vendor data) |
| Comparator Or Baseline | 1,3-Adamantanediacetic acid (CAS 17768-28-4); LogP = 2.04 (Chemsrc vendor data) |
| Quantified Difference | ΔLogP = +0.34 (17% relative increase) |
| Conditions | Computational prediction; exact algorithm not specified by vendors. |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical lead optimization, a 0.34 LogP unit shift can alter predicted membrane permeability and oral bioavailability, making the 2,2-isomer a tool for fine-tuning lipophilicity without changing the core scaffold.
